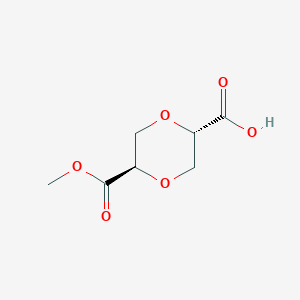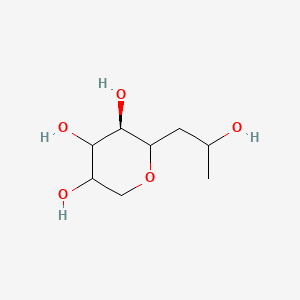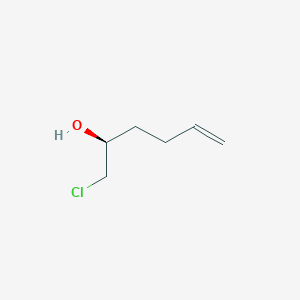
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of chlorine, chloromethyl, difluoromethyl, and methoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine followed by methoxylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as:
- Chlorination: Introduction of chlorine atoms to the pyridine ring.
- Chloromethylation: Addition of chloromethyl groups.
- Difluoromethylation: Incorporation of difluoromethyl groups.
- Methoxylation: Addition of methoxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or other substituents with different functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Lacks the difluoromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine: Lacks the methoxy group.
2-Chloro-5-(chloromethyl)-3-methoxypyridine: Lacks the difluoromethyl group.
Uniqueness
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both difluoromethyl and methoxy groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H7Cl2F2NO |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
2-chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C8H7Cl2F2NO/c1-14-6-5(8(11)12)4(2-9)3-13-7(6)10/h3,8H,2H2,1H3 |
Clé InChI |
COVAFQWCHVNHBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CN=C1Cl)CCl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)

![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)







